molecular formula C7H15N B2952419 2-Methylhex-5-en-1-amine CAS No. 1339029-84-3

2-Methylhex-5-en-1-amine

Cat. No.: B2952419
CAS No.: 1339029-84-3
M. Wt: 113.204
InChI Key: JEDAVAJXFVJEJG-UHFFFAOYSA-N
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Description

2-Methylhex-5-en-1-amine is an organic compound with the molecular formula C7H15N. It is a liquid at room temperature and is characterized by the presence of an amine group attached to a hexene chain with a methyl substitution at the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-5-en-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-5-hexen-1-ol with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as alumina or silica and is carried out at elevated temperatures to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methyl-5-hexen-1-nitrile. This process uses a metal catalyst such as palladium or nickel and is conducted under high pressure and temperature to achieve high yields of the desired amine.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-Methylhex-5-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Methylhex-5-en-1-amine involves its interaction with various molecular targets. The amine group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

2-Methylhex-5-en-1-amine can be compared with other similar compounds, such as:

    Hex-5-en-1-amine: Lacks the methyl substitution at the second carbon, resulting in different reactivity and physical properties.

    2-Methylhexan-1-amine: Saturated analog with different chemical behavior due to the absence of the double bond.

    2-Methylhex-5-en-2-amine: Positional isomer with the amine group at a different location, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of an amine group with the presence of a double bond and a methyl substitution, making it a versatile compound in various chemical and biological contexts.

Properties

IUPAC Name

2-methylhex-5-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDAVAJXFVJEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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